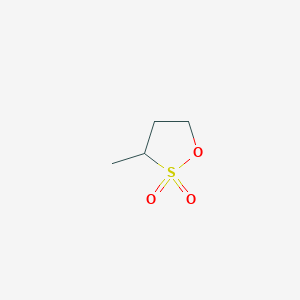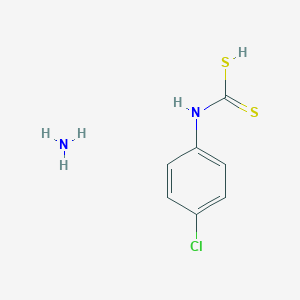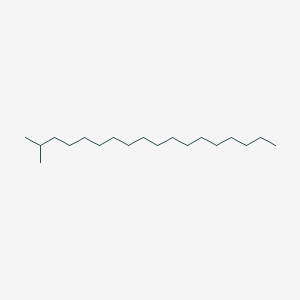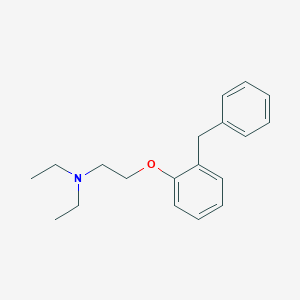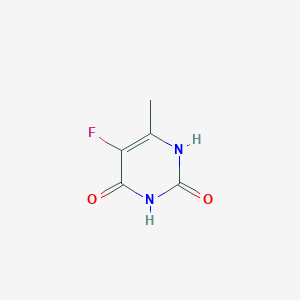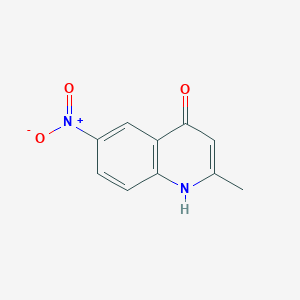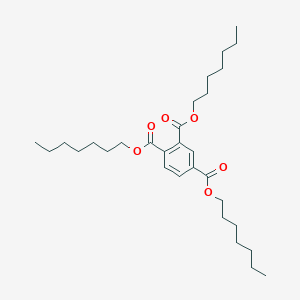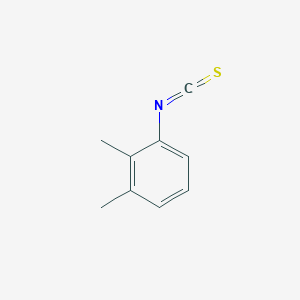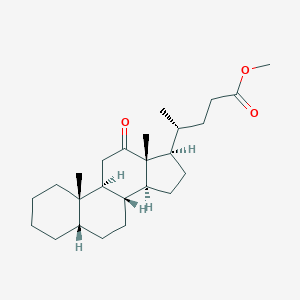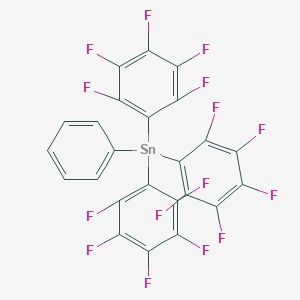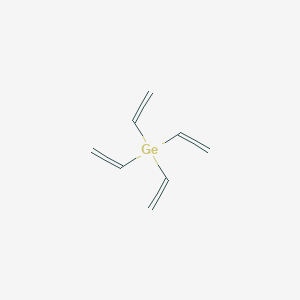
Tetravinylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetravinylgermane (TVG) is a compound that belongs to the organogermanium family. It is a colorless liquid with a molecular formula of C8H14Ge and a molecular weight of 211.99 g/mol. TVG is used in various scientific research applications due to its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of Tetravinylgermane is not fully understood. However, it is believed that Tetravinylgermane interacts with the electronic structure of the surrounding molecules, leading to changes in their properties. This interaction is thought to be responsible for the unique properties of Tetravinylgermane, such as its high electron mobility and stability.
Effets Biochimiques Et Physiologiques
Tetravinylgermane has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that Tetravinylgermane may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tetravinylgermane is its excellent electron-transport properties, which make it a promising candidate for use in electronic devices. However, Tetravinylgermane is also highly reactive and can be difficult to handle in the laboratory. Additionally, Tetravinylgermane is relatively expensive, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Tetravinylgermane. One area of interest is the development of new electronic devices using Tetravinylgermane as a key component. Additionally, further studies on the biochemical and physiological effects of Tetravinylgermane could help to identify potential therapeutic applications for this compound. Finally, research on the synthesis of Tetravinylgermane and related compounds could lead to the development of new and improved methods for producing these compounds in the laboratory.
Méthodes De Synthèse
Tetravinylgermane can be synthesized through the reaction of germanium tetrachloride with divinyl magnesium in the presence of a catalyst. The reaction produces Tetravinylgermane as the main product along with other byproducts.
Applications De Recherche Scientifique
Tetravinylgermane has been studied for its potential use in various scientific research applications. One of the primary applications of Tetravinylgermane is in the field of organic electronics. Tetravinylgermane has been found to have excellent electron-transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Propriétés
Numéro CAS |
1185-61-1 |
|---|---|
Nom du produit |
Tetravinylgermane |
Formule moléculaire |
C8H12Ge |
Poids moléculaire |
180.81 g/mol |
Nom IUPAC |
tetrakis(ethenyl)germane |
InChI |
InChI=1S/C8H12Ge/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |
Clé InChI |
BBPYPXKLPMGHGP-UHFFFAOYSA-N |
SMILES |
C=C[Ge](C=C)(C=C)C=C |
SMILES canonique |
C=C[Ge](C=C)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



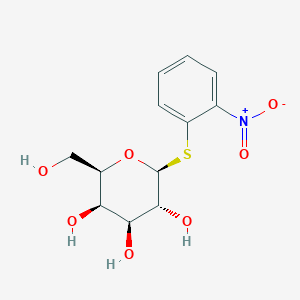
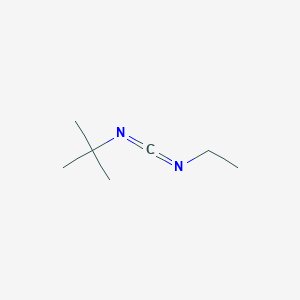
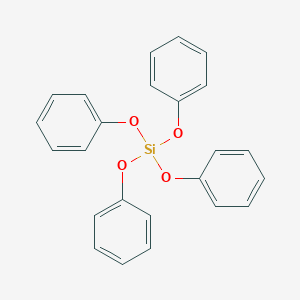
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
